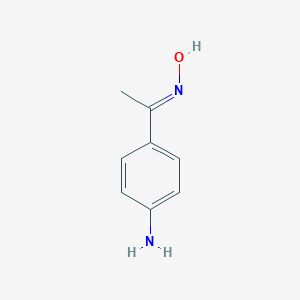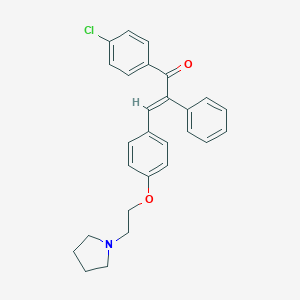
1-(4-Aminophenyl)ethan-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)ethan-1-one oxime, also known as APEO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APEO is a white crystalline powder with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime is not fully understood. However, it is believed that 1-(4-Aminophenyl)ethan-1-one oxime exerts its effects through the modulation of various signaling pathways. 1-(4-Aminophenyl)ethan-1-one oxime has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
1-(4-Aminophenyl)ethan-1-one oxime has been shown to have various biochemical and physiological effects. 1-(4-Aminophenyl)ethan-1-one oxime has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. 1-(4-Aminophenyl)ethan-1-one oxime has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders. In addition, 1-(4-Aminophenyl)ethan-1-one oxime has been shown to enhance plant growth and improve crop yield, which may have implications for agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Aminophenyl)ethan-1-one oxime has several advantages for lab experiments. 1-(4-Aminophenyl)ethan-1-one oxime is relatively easy to synthesize and can be obtained in high purity. 1-(4-Aminophenyl)ethan-1-one oxime is also stable under a wide range of conditions, which makes it suitable for various experiments. However, 1-(4-Aminophenyl)ethan-1-one oxime has some limitations for lab experiments. 1-(4-Aminophenyl)ethan-1-one oxime is relatively insoluble in water, which may limit its use in certain experiments. In addition, 1-(4-Aminophenyl)ethan-1-one oxime has not been extensively studied in vivo, which may limit its applicability in certain fields.
Direcciones Futuras
There are several future directions for the study of 1-(4-Aminophenyl)ethan-1-one oxime. One direction is to further investigate the mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime. Understanding the mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime may lead to the development of more effective treatments for various diseases. Another direction is to explore the potential of 1-(4-Aminophenyl)ethan-1-one oxime as a drug delivery system. 1-(4-Aminophenyl)ethan-1-one oxime's ability to cross the blood-brain barrier may make it a promising candidate for the treatment of neurological disorders. Finally, further research is needed to explore the potential of 1-(4-Aminophenyl)ethan-1-one oxime in agriculture and material science. 1-(4-Aminophenyl)ethan-1-one oxime's ability to enhance plant growth and act as a corrosion inhibitor may have important implications in these fields.
In conclusion, 1-(4-Aminophenyl)ethan-1-one oxime is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-(4-Aminophenyl)ethan-1-one oxime can be synthesized through a relatively simple method and has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 1-(4-Aminophenyl)ethan-1-one oxime also has potential applications in agriculture and material science. Further research is needed to fully understand the mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime and to explore its potential applications in various fields.
Métodos De Síntesis
1-(4-Aminophenyl)ethan-1-one oxime can be synthesized through the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in an acidic medium and yields 1-(4-Aminophenyl)ethan-1-one oxime as a white crystalline powder. The synthesis method of 1-(4-Aminophenyl)ethan-1-one oxime is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)ethan-1-one oxime has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-Aminophenyl)ethan-1-one oxime has been investigated for its anti-inflammatory and antioxidant properties. 1-(4-Aminophenyl)ethan-1-one oxime has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 1-(4-Aminophenyl)ethan-1-one oxime has been investigated for its ability to enhance plant growth and improve crop yield. In material science, 1-(4-Aminophenyl)ethan-1-one oxime has been studied for its potential as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
(NE)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6+ |
Clave InChI |
ZIBZGXFVQGQEBO-UXBLZVDNSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CC=C(C=C1)N |
SMILES |
CC(=NO)C1=CC=C(C=C1)N |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)








![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
